molecular formula C10H9F3O3 B12775647 3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 848608-69-5

3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B12775647
CAS No.: 848608-69-5
M. Wt: 234.17 g/mol
InChI Key: ARFYNQMPBJSMQL-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a phenyl ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of catalysts and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Trifluoromethylphenyl)propionic acid: Similar in structure but lacks the hydroxy group.

    3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid: Similar but with the trifluoromethyl group in a different position.

Uniqueness

3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

848608-69-5

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

3-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8,14H,5H2,(H,15,16)

InChI Key

ARFYNQMPBJSMQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)O

Origin of Product

United States

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